molecular formula C23H18FN7O3 B2990065 2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1019097-87-0

2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2990065
CAS RN: 1019097-87-0
M. Wt: 459.441
InChI Key: MZKBRSADOMYZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H18FN7O3 and its molecular weight is 459.441. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling and Imaging

  • Translocator Protein Imaging : Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, closely related to the query compound, have been utilized for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This application is particularly relevant for detecting neuroinflammation and neurodegenerative diseases. One such compound, [18F]DPA-714, was synthesized for in vivo imaging, demonstrating the potential of these derivatives for medical diagnostics (Dollé et al., 2008).

Anticancer Activity

  • Cytotoxic Activity : Derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have shown cytotoxic activities against cancer cell lines. Modifications at the C2 position of the pyrimidine ring in these compounds led to appreciable cancer cell growth inhibition in specific cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

  • Novel Heterocycles Incorporation : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized incorporating antipyrine moiety, and evaluated for antimicrobial activities. Such studies highlight the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in generating bioactive molecules that could serve as potential antimicrobial agents (Bondock et al., 2008).

Herbicidal Activity

  • Agricultural Chemicals : Derivatives of pyrazolo[3,4-d]pyrimidine have been explored for their herbicidal activity, demonstrating the potential use of these compounds in agriculture to control weed and pest populations. Such applications underscore the broad utility of this class of compounds beyond biomedical applications (Luo et al., 2017).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O3/c1-14-11-19(26-20(32)13-34-18-10-6-5-9-17(18)24)31(29-14)23-27-21-16(22(33)28-23)12-25-30(21)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKBRSADOMYZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.